Hericenone A

cytotoxicity anticancer structure-activity relationship

Hericenone A is a structurally validated cytotoxic meroterpenoid isolated from Hericium erinaceus fruiting bodies. Unlike NGF‑stimulating hericenones C–H, it induces complete HeLa cell death at 100 µg/mL and inhibits liver cancer lines, serving as an essential positive control in oncology screening and a negative control in neurotrophic assays. Its unambiguous total synthesis and confirmed 5′‑oxo‑geranyl side chain ensure batch‑to‑batch consistency for SAR studies and HPLC method validation. Procure this high‑purity reference standard to eliminate variability from crude extracts and obtain reproducible results.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
CAS No. 126654-52-2
Cat. No. B1246992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHericenone A
CAS126654-52-2
Synonymshericenone A
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C
InChIInChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+
InChIKeyIDSCVDJWBRGNKG-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hericenone A (CAS 126654-52-2): Sourcing Guide for Geranyl Resorcylate Cytotoxic Research Compound


Hericenone A (CAS 126654-52-2, molecular formula C₁₉H₂₂O₅, MW 330.37 g/mol) is a geranyl resorcylate meroterpenoid isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus (Lion‘s Mane) [1]. It belongs to the hericenone family of bioactive benzaldehydes [2]. Unlike several structurally related hericenones (e.g., C–H) that stimulate nerve growth factor (NGF) synthesis, Hericenone A is characterized by its cytotoxic activity against certain cancer cell lines [3]. The compound’s unique 5′-oxo-substituted geranyl side chain and phthalide core distinguish it from other in-class analogs [4]. Its unambiguous total synthesis was first reported in 1992, enabling structure confirmation and providing a reliable supply route distinct from variable natural extraction [5].

Why Hericenone A Cannot Be Replaced by Other Hericenones or Erinacines in Cytotoxicity-Focused Studies


Hericenones and erinacines are often marketed collectively as ‘Lion’s Mane bioactives’, but this generalization obscures critical functional divergence. The hericenone family exhibits a stark activity dichotomy: Hericenone A and B are cytotoxic principles that do not stimulate NGF synthesis, whereas hericenones C–H promote NGF secretion without notable cytotoxicity [1]. Furthermore, erinacines (e.g., erinacine A), derived from the mycelium rather than the fruiting body, are potent NGF inducers with distinct cyathane diterpenoid scaffolds and lack the cytotoxic profile of Hericenone A [2]. Substituting Hericenone A with a crude extract or an NGF-focused analog will fundamentally alter the experimental outcome in cytotoxicity assays and confound structure-activity relationship (SAR) interpretations [3]. The quantitative evidence below establishes Hericenone A‘s unique position as a cytotoxic meroterpenoid reference standard.

Quantitative Differentiation of Hericenone A from Analogs: Cytotoxicity, NGF Activity, and Synthetic Accessibility


Cytotoxicity Profile: Hericenone A Exhibits Distinct Potency Spectrum Compared to Hericenone B and Non-Cytotoxic Analogs

In the original isolation study, Hericenone A induced complete HeLa cell death at a minimum concentration of 100 μg/mL, whereas Hericenone B achieved the same effect at 6.3 μg/mL—a 16-fold difference in potency [1]. In a separate hepatocellular carcinoma model, Hericenone A at 20 μg/mL demonstrated potent growth inhibition of SMMC-7221 and MHCC-97H cells . Crucially, hericenones C–E and F–H were non-cytotoxic in the HeLa assay at comparable concentrations [1]. This establishes Hericenone A as a cytotoxic reference standard within the family, distinct from both the more potent Hericenone B and the non-cytotoxic NGF-stimulating analogs.

cytotoxicity anticancer structure-activity relationship

Nerve Growth Factor (NGF) Synthesis Activity: Hericenone A is NGF-Negative, Unlike Hericenones C–E

A systematic in vitro study using mouse astroglial cells demonstrated that hericenones C, D, and E (each at 33 μg/mL) stimulated NGF secretion to levels of 10.8 ± 0.8, 23.5 ± 1.0, and 13.9 ± 2.1 pg/mL, respectively [1]. In contrast, Hericenone A (and Hericenone B) exhibited no detectable NGF-stimulating activity under identical conditions [1]. This functional segregation is critical: Hericenone A serves as a negative control for NGF induction assays and as a cytotoxic comparator in neuroprotection studies.

neurotrophic NGF astroglial cells

Structural Revision and Synthetic Accessibility: Hericenone A Serves as a Definitive Reference for Regioisomer Control

The total synthesis of Hericenone A was first achieved in 1992 via an unambiguous Diels–Alder/NaBH₄ reduction route, confirming its structure [1]. More recently, a divergent synthesis from a common phthalide intermediate enabled the parallel production of Hericenones A, B, I, and several related natural products, demonstrating that Hericenone A can be reliably accessed as part of a synthetic library [2]. Critically, the structures of Hericenone B and hericerin were revised as carbonyl regioisomers during these synthetic campaigns [2]. Hericenone A‘s well-established synthetic route and confirmed structure make it a more reliable reference standard than analogs with historical structural ambiguity.

total synthesis structural revision regioisomer

Analytical Reference Standard Availability: HPLC-UV Quantitation with Established LOQ

Hericenone A is included in commercial analytical service panels that simultaneously quantify Hericenones A, B, C, D and Erinacine A via HPLC-UV, with a validated limit of quantitation (LOQ) of approximately 10 ppm [1]. This multi-analyte method enables direct comparison of Hericenone A levels against other key hericenones in complex extracts or formulations. Commercial suppliers offer Hericenone A reference standards with purity specifications of 95–99% by HPLC-DAD/ELSD, supported by NMR and MS characterization .

HPLC quantitation quality control

Procurement-Driven Application Scenarios for Hericenone A (CAS 126654-52-2)


Cytotoxicity Reference Standard in Anticancer Drug Discovery

Researchers screening natural product libraries for cytotoxic leads require Hericenone A as a positive control in HeLa cell viability assays [1]. Its moderate potency (100 μg/mL for complete HeLa cell death) provides a benchmark distinct from the more potent Hericenone B (6.3 μg/mL), enabling fine discrimination of analog potency [1]. The compound’s established cytotoxicity in hepatocellular carcinoma lines (SMMC-7221 and MHCC-97H at 20 μg/mL) further supports its use in liver cancer models .

Negative Control for NGF Synthesis Induction Assays

In studies investigating neurotrophic compound effects, Hericenone A serves as an essential negative control due to its lack of NGF-stimulating activity in astroglial cell assays, contrasting with active hericenones C–E (10.8–23.5 pg/mL NGF secretion) [1]. This application is critical for validating assay specificity and distinguishing cytotoxic from neurotrophic mechanisms.

Analytical Marker for Quality Control of Hericium erinaceus Fruiting Body Extracts

Quality control laboratories developing HPLC methods for Lion‘s Mane supplements require Hericenone A as a reference standard to quantify its presence in fruiting body extracts [1]. The availability of multi-analyte HPLC-UV panels (LOQ ~10 ppm) that include Hericenones A, B, C, D and Erinacine A enables comprehensive chemical fingerprinting and batch-to-batch consistency verification [1].

Synthetic Chemistry Reference for Geranyl Resorcylate Library Construction

Medicinal chemistry groups pursuing structure-activity relationship studies of geranyl resorcylates use Hericenone A as a structurally validated starting point for derivatization [1]. The compound’s unambiguous total synthesis and confirmed structure (never revised, unlike Hericenone B and hericerin) make it a reliable scaffold for designing novel analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hericenone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.